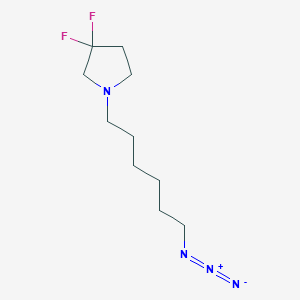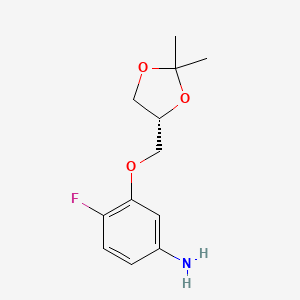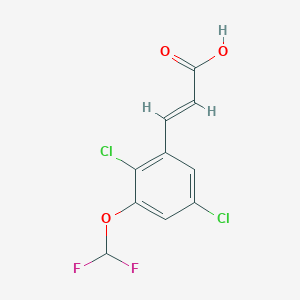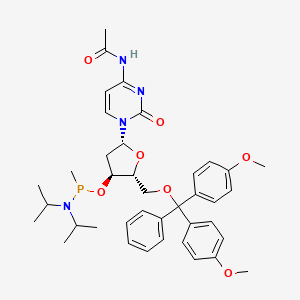
5'-DMTr-dC (Ac)-methylphosphonamidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-DMTr-dC (Ac)-methylphosphonamidite, also known as N4-Acetyl-5’-O-DMTr-2’-deoxycytidine-3’-O-(P-methyl-N,N-diisopropyl), is a chemical compound used primarily in the field of oligonucleotide synthesis. This compound is a derivative of deoxycytidine and is utilized for the incorporation of modified nucleotides into DNA sequences, which is essential for various research and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMTr-dC (Ac)-methylphosphonamidite involves multiple steps, starting with the protection of the 5’-hydroxyl group of deoxycytidine using dimethoxytrityl chloride (DMTr-Cl) The N4 position is then acetylated using acetic anhydride
Industrial Production Methods
Industrial production of 5’-DMTr-dC (Ac)-methylphosphonamidite follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5’-DMTr-dC (Ac)-methylphosphonamidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphodiester bonds.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of oligonucleotides.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine.
Reduction: Thiol reagents such as dithiothreitol (DTT).
Substitution: Nucleophilic reagents like ammonia or amines.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with specific sequences and functionalities, which are used in various research and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5’-DMTr-dC (Ac)-methylphosphonamidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified DNA sequences for studying DNA-protein interactions.
Biology: Essential for the development of antisense oligonucleotides and small interfering RNAs (siRNAs).
Medicine: Utilized in the creation of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Employed in the production of diagnostic tools and molecular probes.
Wirkmechanismus
The mechanism of action of 5’-DMTr-dC (Ac)-methylphosphonamidite involves its incorporation into DNA sequences during oligonucleotide synthesis. The compound targets specific nucleotide sequences and modifies them to achieve desired properties. The methylphosphonamidite group enhances the stability and binding affinity of the oligonucleotides, making them more effective in their applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-DMTr-dA (Bz)-methylphosphonamidite
- 5’-DMTr-dG (iBu)-methylphosphonamidite
- 5’-DMTr-dT-methylphosphonamidite
Uniqueness
5’-DMTr-dC (Ac)-methylphosphonamidite is unique due to its specific modifications at the N4 and 5’ positions, which provide distinct properties such as enhanced stability and binding affinity. These modifications make it particularly useful for applications requiring high specificity and efficiency.
Eigenschaften
Molekularformel |
C39H49N4O7P |
|---|---|
Molekulargewicht |
716.8 g/mol |
IUPAC-Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C39H49N4O7P/c1-26(2)43(27(3)4)51(8)50-34-24-37(42-23-22-36(40-28(5)44)41-38(42)45)49-35(34)25-48-39(29-12-10-9-11-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h9-23,26-27,34-35,37H,24-25H2,1-8H3,(H,40,41,44,45)/t34-,35+,37+,51?/m0/s1 |
InChI-Schlüssel |
MSIKKOYFNOZJGV-LWVNILPLSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(C)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C |
Kanonische SMILES |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


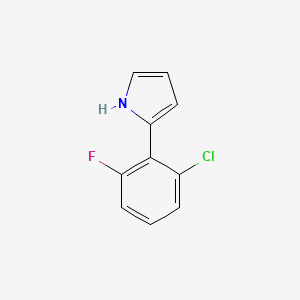

![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

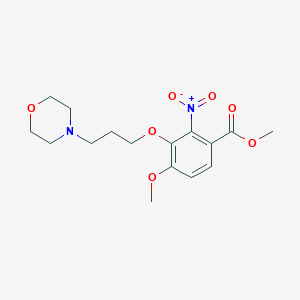
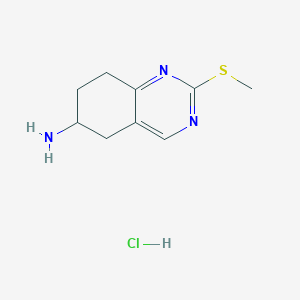

![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
